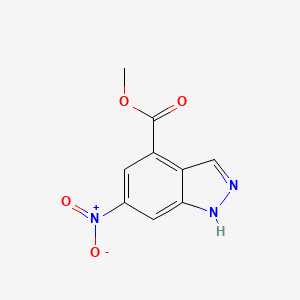

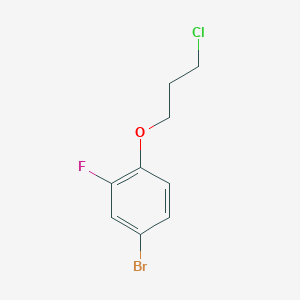

4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene is a halogenated aromatic molecule that contains bromine, chlorine, and fluorine substituents. This type of compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex, involving multiple steps and careful selection of reaction conditions. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, a related compound, was achieved through a four-step reaction starting from p-xylene, which included nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS) . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . These methods highlight the importance of bromination reactions and the use of NBS in the synthesis of brominated benzene derivatives.

Molecular Structure Analysis

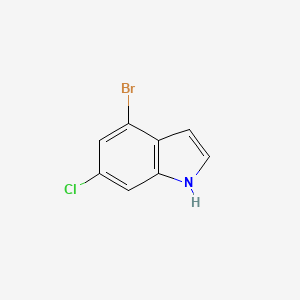

The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can participate in various interactions. For example, in 4-halotriaroylbenzenes, C-X...O=C interactions were observed to be dominant structural determinants . The planarity of the carbazole ring system and its dihedral angle with the benzene ring in 3-Bromo-9-(4-chloro-benzyl)-9H-carbazole also exemplifies the impact of halogen atoms on molecular conformation .

Chemical Reactions Analysis

Halogenated benzene derivatives can undergo various chemical reactions, including co-telomerization and substitution. For instance, 4-bromoheptafluoro-1,2-epoxybutanes were copolymerized with hexafluoropropene oxide derived acid fluorides, and bromine was substituted by hydrogen upon transformation . The reactivity of such compounds can be exploited in the synthesis of more complex molecules, as demonstrated by the conversion of brominated benzoquinones into sulfur-functionalized derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the halogen atoms' electronegativity and the overall molecular structure. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the vibrational frequencies and molecular geometry, which are affected by the presence of bromine and fluorine atoms . Additionally, the electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were studied using time-dependent DFT (TD-DFT) approach, indicating that charge transfer occurs within the molecule .

Wissenschaftliche Forschungsanwendungen

Photodissociation Studies

Research on the photodissociation of fluorinated and brominated benzene derivatives, such as 1-bromo-3-fluorobenzene, provides insights into the energy distribution and reaction mechanisms upon UV irradiation. These studies are crucial for understanding the effects of halogen substitution on the stability and reactivity of aromatic compounds under specific conditions (Xi-Bin Gu et al., 2001).

Synthon Preparation for Radiopharmaceuticals

The synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene is essential for 18F-arylation reactions, pivotal in developing radiopharmaceuticals for PET imaging. This research underlines the importance of such compounds in the medical field, particularly in non-invasive diagnostic techniques (J. Ermert et al., 2004).

Catalysis and Organic Synthesis

Cobalt-catalyzed carbonylation studies involving bromo, fluoro-benzenes showcase the chemoselective transformation of these compounds into valuable organic acids. Such research highlights the role of halogenated benzenes in facilitating diverse synthetic pathways, offering scalable options for producing industrially relevant chemicals (V. Boyarskiy et al., 2010).

Materials Science and Liquid Crystals

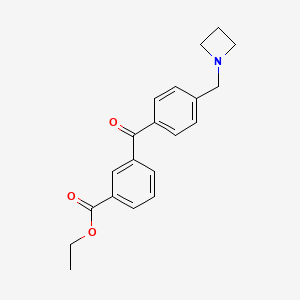

Research into the synthesis of compounds like 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole from chloromethyl-4-fluorobenzene derivatives contributes to the development of new materials, including liquid crystals and organic electronics. Such studies provide a foundation for creating materials with tailored optical and electronic properties (Cheng-feng Wang, 2009).

Environmental and Battery Technologies

Fluorinated and brominated compounds are also studied for their potential applications in environmental technology and energy storage. For instance, the degradation of fluorobenzene by specific bacteria shows potential for bioremediation of halogenated pollutants. Similarly, compounds like 4-bromo-2-fluoromethoxybenzene (BFMB) are explored as bi-functional electrolyte additives in lithium-ion batteries, indicating the versatility of such molecules in various technological domains (N. Strunk & K. Engesser, 2013); (Zhang Qian-y, 2014).

Eigenschaften

IUPAC Name |

4-bromo-1-(3-chloropropoxy)-2-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClFO/c10-7-2-3-9(8(12)6-7)13-5-1-4-11/h2-3,6H,1,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBJQCMHFQLWNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene | |

CAS RN |

181807-91-0 |

Source

|

| Record name | 4-bromo-1-(3-chloropropoxy)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.